2-chloro-N-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetamide
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Overview
Description
2-chloro-N-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a fluorophenyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetamide typically involves the reaction of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted acetamides, pyrazole derivatives, and complex organic molecules with potential biological activity .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs targeting specific enzymes and receptors.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting cellular processes. For example, it has been shown to induce cell cycle arrest and inhibit the proliferation of cancer cells by targeting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
- 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 2-chloro-N-(2-fluorophenyl)acetamide
- N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenylthio)acetamide
Uniqueness
2-chloro-N-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O/c18-10-16(23)20-15-11-22(14-4-2-1-3-5-14)21-17(15)12-6-8-13(19)9-7-12/h1-9,11H,10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTQWVSLHGBDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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